2-Imino-3-(2-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one
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Overview
Description
MMV666691 is a compound identified as part of the Medicines for Malaria Venture (MMV) Malaria Box library. It has shown significant potential in blocking malaria transmission by targeting the gametocyte stage of the Plasmodium falciparum parasite . This compound is particularly notable for its activity against male gametocytes, making it a valuable candidate in the fight against malaria .
Preparation Methods
The synthesis of MMV666691 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve:
Formation of the core structure: This typically involves a series of condensation reactions.
Functional group modifications: Introduction of various functional groups to enhance activity and selectivity.
Purification: Techniques such as recrystallization and chromatography are used to purify the final product.
Chemical Reactions Analysis
MMV666691 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
MMV666691 has several scientific research applications, including:
Malaria Research: It is primarily used in studies aimed at blocking malaria transmission by targeting the gametocyte stage of the Plasmodium falciparum parasite.
Drug Development: The compound serves as a lead compound for developing new antimalarial drugs.
Biological Studies: It is used to study the biology of malaria parasites and their interaction with host cells.
Mechanism of Action
The mechanism of action of MMV666691 involves targeting the male gametocytes of the Plasmodium falciparum parasite. It disrupts the formation and viability of these gametocytes, thereby preventing the transmission of the parasite from humans to mosquitoes . The specific molecular targets and pathways involved are still under investigation, but it is believed to interfere with key proteins and enzymes essential for gametocyte development .
Comparison with Similar Compounds
MMV666691 is unique in its specific activity against male gametocytes. Similar compounds include:
MMV667491: Shows dual irreversible activity against both male and female gametocytes.
MMV085203: Exhibits male-specific irreversible activity.
MMV007116: Displays male-specific reversible activity.
Compared to these compounds, MMV666691 stands out for its targeted action and potential for high efficacy in blocking malaria transmission .
Properties
Molecular Formula |
C18H16N2O3S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-imino-3-(2-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H16N2O3S/c1-22-13-9-7-12(8-10-13)11-16-17(21)20(18(19)24-16)14-5-3-4-6-15(14)23-2/h3-11,19H,1-2H3 |
InChI Key |
YBPABXGFEMOUTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=N)S2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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